![molecular formula C14H10O B13576845 Spiro[fluorene-9,2'-oxirane] CAS No. 167-03-3](/img/structure/B13576845.png)
Spiro[fluorene-9,2'-oxirane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[fluorene-9,2’-oxirane] is a spirocyclic compound characterized by a unique structure where a fluorene moiety is fused with an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This reaction proceeds under mild conditions and yields the desired spiro compound with a high degree of stereoselectivity .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[fluorene-9,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Spiro[fluorene-9,2’-oxirane] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme inhibition and other biological activities.
Industry: Used in the development of advanced materials, including optoelectronic devices and polymers.
Wirkmechanismus
The mechanism of action of spiro[fluorene-9,2’-oxirane] involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or other biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Similar in structure but with a xanthene moiety instead of an oxirane ring.
Spiro[indoline-3,2’-oxirane]: Contains an indoline moiety fused with an oxirane ring.
Spiro[cyclopropane-1,9’-fluorene]: Features a cyclopropane ring instead of an oxirane
Eigenschaften
CAS-Nummer |
167-03-3 |
---|---|
Molekularformel |
C14H10O |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
spiro[fluorene-9,2'-oxirane] |
InChI |
InChI=1S/C14H10O/c1-3-7-12-10(5-1)11-6-2-4-8-13(11)14(12)9-15-14/h1-8H,9H2 |
InChI-Schlüssel |
FBGGNIZYZZECTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(O1)C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.